CD38 Inhibitory Activity: 6-Ethoxy vs. 6-Methyl Pyrimidine-4-carboxamide Congeners
The 6-methyl analog (R)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-imidazol-1-yl)-6-methylpyrimidine-4-carboxamide exhibits an IC50 of 1 nM against CD38 in an enzymatic assay [1]. Direct comparative data for the 6-ethoxy derivative are not publicly available; however, the electron-donating ethoxy group is expected to modulate the pyrimidine ring's electron density, potentially altering binding affinity relative to the methyl analog. This represents a critical knowledge gap that must be closed through head-to-head profiling before selecting a compound for CD38-targeted research.
| Evidence Dimension | CD38 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | (R)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-imidazol-1-yl)-6-methylpyrimidine-4-carboxamide: IC50 = 1 nM |
| Quantified Difference | Cannot be calculated; target compound data required |
| Conditions | CD38 extracellular domain, NAD hydrolysis assay |
Why This Matters
Procurement decisions for CD38 inhibitor programs require explicit knowledge of the 6-ethoxy substituent's impact on potency, as the 6-methyl analog achieves picomolar affinity and sets a high benchmark.
- [1] BindingDB. Entry BDBM783105: (R)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(1H-imidazol-1-yl)-6-methylpyrimidine-4-carboxamide (CD38 inhibitor). IC50 = 1 nM. View Source
